Methyl 5-chloro-1H-indazole-6-carboxylate

Overview

Description

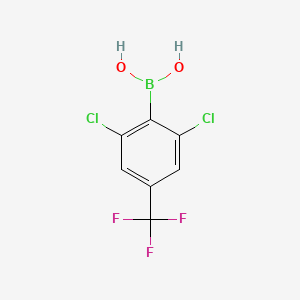

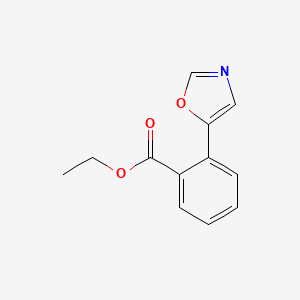

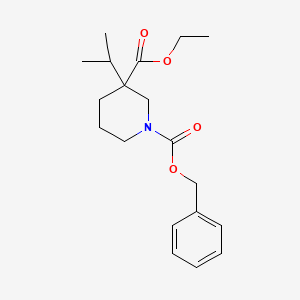

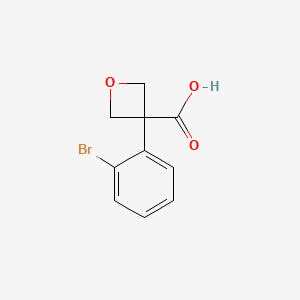

“Methyl 5-chloro-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . Its IUPAC name is “this compound” and its InChI code is 1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) .

Molecular Structure Analysis

The molecular weight of “this compound” is 210.62 g/mol . The molecular formula is C9H7ClN2O2 . The InChI key isIRNJLQBICRVUAE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in water . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Structural Analysis : Research on compounds structurally related to Methyl 5-chloro-1H-indazole-6-carboxylate has focused on their synthesis, structural, and spectroscopic characterization. For example, studies have detailed the synthesis and characterization of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into their structural and conformational characteristics through methods like HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).

Enthalpy of Formation Studies : The enthalpy of formation for indazoles, including 1H-indazole-6-carboxylic acid and its derivatives, has been reported, providing valuable data for understanding the energy aspects of these compounds. Experimental determinations using isoperibolic calorimetry and thermogravimetry have been compared with computational results, highlighting the influence of carbonyl and acetate groups on these compounds (Orozco-Guareño et al., 2019).

Pharmaceutical and Biological Applications

Monoamine Oxidase Inhibitors : Indazole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential therapeutic applications in treating neurological disorders like Parkinson's disease. These compounds demonstrate subnanomolar potency and significant selectivity, suggesting their viability as drug candidates (Tzvetkov et al., 2014).

Antitumor Activities : The synthesis of novel N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives has been reported, with some showing significant antitumor activities. This research points to the potential of such derivatives in cancer treatment, highlighting the importance of structural modification to enhance biological activity (Chu De-qing, 2011).

Synthetic Cannabinoid Metabolism : Studies have also focused on the metabolism of synthetic cannabinoids related to indazole-carboxylates, offering insights into the metabolic pathways and the identification of metabolites in human liver microsomes and urine samples. This research is crucial for understanding the pharmacokinetics and toxicological aspects of these compounds (Yeter & Ozturk, 2019).

Safety and Hazards

“Methyl 5-chloro-1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .

Mode of Action

For instance, they can inhibit the activity of kinases, thereby disrupting cell cycle progression and inducing cell death .

Biochemical Pathways

Given the potential kinase inhibition, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that the compound may induce changes in cell cycle progression and potentially lead to cell death .

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation could potentially affect the stability of the compound.

properties

IUPAC Name |

methyl 5-chloro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJLQBICRVUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)